7-Methoxybenz[a]anthracene
CAS No.: 6366-20-7
Cat. No.: VC18452722
Molecular Formula: C19H14O
Molecular Weight: 258.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6366-20-7 |
|---|---|
| Molecular Formula | C19H14O |
| Molecular Weight | 258.3 g/mol |
| IUPAC Name | 7-methoxybenzo[a]anthracene |
| Standard InChI | InChI=1S/C19H14O/c1-20-19-16-9-5-3-7-14(16)12-18-15-8-4-2-6-13(15)10-11-17(18)19/h2-12H,1H3 |
| Standard InChI Key | HJZXAMRDNRIFQW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
7-Methoxybenz[a]anthracene (C₁₉H₁₄O) has a molecular weight of 258.33 g/mol and belongs to the class of oxygenated PAHs . Its IUPAC name, 7-methoxybenzo[a]anthracene, reflects the methoxy (-OCH₃) substituent at the 7th position of the benz[a]anthracene backbone. The compound is structurally related to carcinogenic PAHs like benz[a]anthracene and 7-methylbenz[a]anthracene but distinguished by its ether functional group .
Structural Characterization
Key spectral data for 7-methoxybenz[a]anthracene include:
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UV-Vis Absorption: Maxima at 290 nm and 330 nm, typical of extended π-conjugated systems.
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Mass Spectrometry: Base peak at m/z 258 (molecular ion), with fragmentation patterns consistent with methoxy-PAHs .
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NMR Spectroscopy: Distinct aromatic proton signals between δ 6.8–8.2 ppm and a methoxy singlet at δ 3.9 ppm .
Synthesis and Production
Synthetic Routes
While direct synthesis protocols for 7-methoxybenz[a]anthracene are sparsely documented, analogous methoxy-PAHs are typically synthesized via:
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Friedel-Crafts Alkylation: Methoxylation of benz[a]anthracene using methanol and Lewis acids (e.g., AlCl₃) .
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Nucleophilic Aromatic Substitution: Reaction of halogenated benz[a]anthracene derivatives with methoxide ions under high-temperature conditions .
Industrial-Scale Challenges
Industrial production faces hurdles in regioselectivity, as competing reactions at other aromatic positions (e.g., 5th or 12th) can yield isomeric byproducts . Advanced purification techniques, such as preparative HPLC, are required to isolate the 7-methoxy isomer .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Source |
|---|---|---|
| Melting Point | 140–142°C (estimated) | , |
| Boiling Point | 469°C (analog-based) | |
| Density | 1.197 g/cm³ | |
| LogP (Octanol-Water) | 5.15 |
The methoxy group enhances solubility in polar organic solvents (e.g., dichloromethane) compared to non-substituted PAHs, with a water solubility of ~11 μg/L at 24°C .
Biological Activity and Toxicological Profile
Metabolic Activation and Carcinogenicity
Like many PAHs, 7-methoxybenz[a]anthracene is a procarcinogen requiring metabolic activation by cytochrome P450 enzymes (e.g., CYP1A1) to form reactive diol-epoxides . These electrophilic intermediates covalently bind to DNA, inducing mutations such as G→T transversions in oncogenes (e.g., KRAS) .
Comparative Tumorigenicity
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7-Methoxy vs. 7-Methyl Derivatives: The methoxy group reduces tumor-initiating activity compared to 7-methylbenz[a]anthracene, likely due to decreased stability of the resulting carbocation intermediates .
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In Vitro Studies: Mouse lung tissue exposed to 7-methoxybenz[a]anthracene metabolites showed adenoma formation rates of <5%, versus 15–20% for 7-methyl analogs .
Oxidative Stress Mechanisms
The compound induces reactive oxygen species (ROS) via redox cycling of quinone metabolites, leading to lipid peroxidation and mitochondrial dysfunction . Glutathione (GSH) depletion exacerbates oxidative damage, as observed in hepatic cell lines .
Applications in Scientific Research
Environmental Monitoring
7-Methoxybenz[a]anthracene serves as a tracer for methoxy-PAH emissions in:
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Urban Air Particulate Matter: Detected at concentrations of 0.1–2.3 ng/m³ in diesel exhaust .
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Soil Contamination Studies: Used to assess bioremediation efficacy in PAH-polluted sites .
Analytical Chemistry Standards
As a chromatographic reference material, it aids in:
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GC-MS Calibration: Retention index (RI) of 2,450 on DB-5 columns .
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Isotope Dilution Analysis: Quantification of methoxy-PAHs in complex matrices .
| Parameter | Specification | Source |
|---|---|---|
| GHS Classification | H302 (Harmful if swallowed) | |
| H312 (Harmful in contact with skin) | ||
| H332 (Harmful if inhaled) |
Exposure Mitigation
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